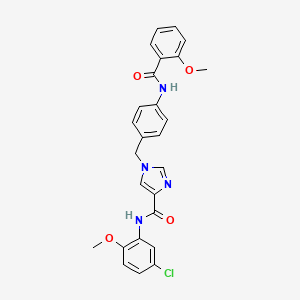

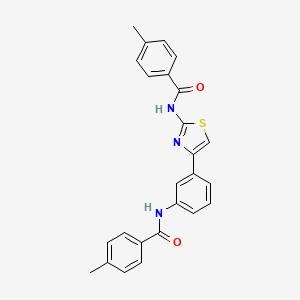

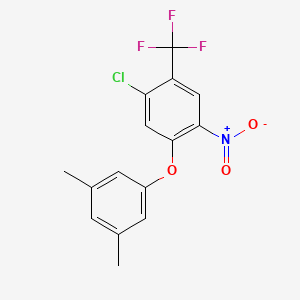

N-(2,2-di(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan rings, ethyl group, methoxy group, and sulfonamide group would contribute to its overall structure.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .科学的研究の応用

Anticancer and Antiangiogenic Activity

Compounds with structural similarities to N-(2,2-di(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide have been evaluated for their potential in cancer therapy. For instance, a study by Romagnoli et al. (2015) on a series of 3-arylaminobenzofuran derivatives showed significant antiproliferative activity against cancer cells, along with potent vascular disrupting properties derived from the effect on vascular endothelial cells. These compounds inhibited cancer cell growth at nanomolar concentrations, induced apoptosis, and demonstrated in vivo antitumor activity, highlighting their potential in anticancer and antiangiogenic therapies (Romagnoli et al., 2015).

Novel Synthetic Methods

Research has also focused on developing new synthetic methods involving compounds related to this compound. For example, Wang et al. (2014) reported a gold(I)-catalyzed cascade reaction to synthesize highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, highlighting a novel approach in organic synthesis that enriches gold carbenoid chemistry with regard to group migration (Wang et al., 2014).

Chlorinating Reagent

Pu et al. (2016) introduced N-chloro-N-methoxybenzenesulfonamide as a simple, reactive chlorinating reagent, which was used to obtain chlorinated products in good to high yields from a variety of substrates, including phenols and anisoles. This reagent offers an economical and convenient method for the chlorination of organic molecules, which could be useful in the synthesis of compounds related to this compound (Pu et al., 2016).

Energetic Materials

The assembly of diverse N-O building blocks leading to energetic materials has been explored through compounds like 3,3'-dinitroamino-4,4'-azoxyfurazan, which shares structural motifs with this compound. These materials exhibit high density, moderate to good thermal stability, and excellent detonation properties, suggesting potential applications in energetic materials (Zhang & Shreeve, 2014).

Antitubercular Potential

The potential of related compounds to act as antitubercular agents has been investigated through docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis. For instance, Purushotham and Poojary (2018) synthesized a compound with potential inhibitory action, demonstrating the role of similar sulfonamide derivatives in developing new antitubercular therapies (Purushotham & Poojary, 2018).

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with certain biological targets in the body.

特性

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-21-13-5-2-6-14(11-13)24(19,20)18-12-15(16-7-3-9-22-16)17-8-4-10-23-17/h2-11,15,18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHBWMZMGXOKRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

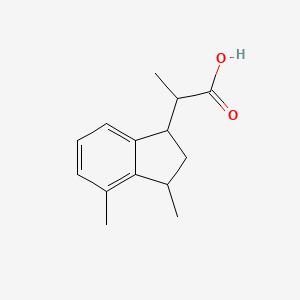

![Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2978614.png)

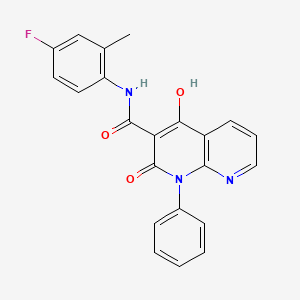

![8-fluoro-2-(2-phenylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978618.png)

![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)

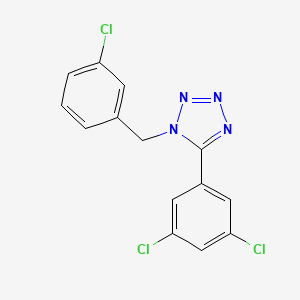

![N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2978623.png)

![(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2978628.png)